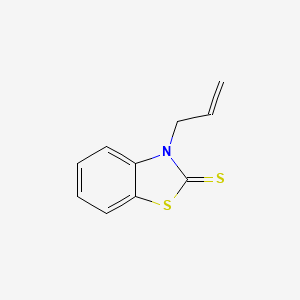

3-Prop-2-enyl-1,3-benzothiazole-2-thione

Description

Structure

3D Structure

Properties

CAS No. |

42477-57-6 |

|---|---|

Molecular Formula |

C10H9NS2 |

Molecular Weight |

207.3 g/mol |

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazole-2-thione |

InChI |

InChI=1S/C10H9NS2/c1-2-7-11-8-5-3-4-6-9(8)13-10(11)12/h2-6H,1,7H2 |

InChI Key |

MQEGGYFWBHVHGB-UHFFFAOYSA-N |

Canonical SMILES |

C=CCN1C2=CC=CC=C2SC1=S |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione and Its Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on constructing the 3-Prop-2-enyl-1,3-benzothiazole-2-thione molecule from basic precursors by first forming the heterocyclic ring system and subsequently introducing the necessary functional groups.

Cyclization Reactions for Benzothiazole (B30560) Ring Formation (e.g., DBU-Promoted Cyclization)

The formation of the benzothiazole-2-thione core is a critical step in direct synthesis. A prominent and efficient method involves the reaction of o-haloanilines with carbon disulfide. nih.govorganic-chemistry.org This reaction is effectively promoted by a strong, non-nucleophilic base, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being a particularly effective catalyst. nih.govorganic-chemistry.org The process is a tandem reaction where DBU facilitates the initial nucleophilic attack of the aniline (B41778) derivative on carbon disulfide, followed by an intramolecular SNAr (Substitution Nucleophilic Aromatic) cyclization that forms the benzothiazole ring. organic-chemistry.org This metal-free approach is advantageous as it often proceeds in good to excellent yields and avoids the harsh conditions or toxic metal catalysts required by some older methods. organic-chemistry.org The reaction is tolerant of various substituents on the aniline ring, although its success can be dependent on the nature of the halogen, with iodo- and bromo-anilines being more reactive than their chloro-counterparts. organic-chemistry.orgnih.gov

A general scheme for this DBU-promoted cyclization is presented below:

o-Haloaniline + CS₂ --(DBU, Toluene (B28343), 80°C)--> 2-Mercaptobenzothiazole (B37678)

Table 1: Examples of DBU-Promoted Synthesis of 2-Mercaptobenzothiazole Derivatives This table is illustrative of the general methodology described in the sources.

| Starting Material (o-Haloaniline) | Product | Yield | Reference |

| 2-Iodoaniline | 2-Mercaptobenzothiazole | Excellent | organic-chemistry.org |

| 4-Methyl-2-iodoaniline | 6-Methyl-2-mercaptobenzothiazole | Good | organic-chemistry.org |

| 4-Methoxy-2-iodoaniline | 6-Methoxy-2-mercaptobenzothiazole | Good | organic-chemistry.org |

| 2-Bromoaniline | 2-Mercaptobenzothiazole | Good | organic-chemistry.org |

Introduction of the Prop-2-enyl Moiety

Following the successful cyclization to form the benzothiazole-2-thione nucleus, the prop-2-enyl (allyl) group is introduced onto the nitrogen atom. This is typically achieved through a standard N-alkylation reaction. The newly formed 2-mercaptobenzothiazole, which exists in tautomeric equilibrium with its 1,3-benzothiazole-2(3H)-thione form, is treated with an allyl electrophile, such as allyl bromide or allyl chloride. wikipedia.org The reaction is generally carried out in the presence of a base to deprotonate the nitrogen atom, enhancing its nucleophilicity and facilitating the attack on the allyl halide. The choice of solvent and base is crucial to ensure regioselectivity, favoring N-alkylation to yield the desired this compound over the alternative S-alkylation product.

Thionation Reactions

An alternative direct strategy involves the initial synthesis of an N-allylated benzothiazol-2-one precursor, followed by a thionation reaction to convert the carbonyl group (C=O) into a thiocarbonyl group (C=S). Lawesson's Reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a highly effective and widely used reagent for this transformation. organic-chemistry.orgnih.gov The reaction involves heating the benzothiazol-2-one precursor with Lawesson's Reagent in an inert solvent like toluene or xylene. researchgate.net The mechanism proceeds through a four-membered thiaoxaphosphetane intermediate, with the formation of a stable phosphorus-oxygen bond driving the reaction to completion. organic-chemistry.orgresearchgate.net This method is particularly useful when the corresponding benzothiazol-2-one precursor is more readily accessible than the 2-mercaptobenzothiazole intermediate. Various fluorous analogues of Lawesson's reagent have also been developed to simplify product purification. organic-chemistry.org

Precursor-Based Synthetic Approaches

These methodologies leverage commercially available or readily synthesized benzothiazole derivatives as the starting point for modification.

Utilization of 2-Mercaptobenzothiazole Derivatives as Starting Materials

One of the most common and practical routes to this compound begins with 2-Mercaptobenzothiazole (MBT). wikipedia.orgmdpi.com MBT is a high-production-volume industrial chemical, making it an inexpensive and accessible precursor. certifico.com The synthesis involves the direct N-alkylation of MBT with an allyl halide. wikipedia.org

As MBT exists as a thione-thiol tautomer, the alkylation can potentially occur at either the nitrogen or the sulfur atom. wikipedia.org However, the 1,3-benzothiazole-2(3H)-thione tautomer is generally the more stable form, and N-alkylation is often favored to produce the thermodynamically preferred product. wikipedia.org The reaction conditions can be tuned to control the regioselectivity. For instance, conducting the reaction in a polar aprotic solvent like DMF with a suitable base typically yields the N-allylated product. nih.gov

Table 2: General Conditions for N-Alkylation of 2-Mercaptobenzothiazole (MBT) This table represents typical conditions for the synthesis of N-substituted benzothiazole-2-thiones.

| Alkylating Agent | Base | Solvent | Temperature | Product Type | Reference |

| Benzyl Halide | NaH | DMF | Room Temp | S-Alkylation | nih.gov |

| Aryloxyacetyl chloride | NaOH (aq) | Acetone | Cold | S-Alkylation | nih.gov |

| Allyl Bromide | K₂CO₃ | DMF | Room Temp | N-Alkylation | General Method |

| 2-Chloroethyl acrylate (B77674) | NaHCO₃ | DMF | 60°C to Reflux | S-Alkylation | nih.gov |

Note: The regioselectivity (N- vs. S-alkylation) is highly dependent on the specific reactants, base, solvent, and temperature.

Strategies Involving Benzothiazole Ring Opening/Closing

More complex and less direct synthetic routes involve the opening of the benzothiazole ring followed by a subsequent re-closure. While not a standard method for this specific compound, such strategies are known within thiazole (B1198619) chemistry. For example, certain benzothiazole derivatives can undergo oxidative or reductive ring-opening to yield substituted aminothiophenol intermediates. researchgate.net These intermediates could then, in principle, be re-cyclized under different conditions to form a new benzothiazole derivative. One review noted a ring-opening/ring-closure reaction sequence for converting 2-hydrazinobenzothiazoles into 1,2,4-triazole (B32235) derivatives, demonstrating the feasibility of such ring manipulations. nih.gov These methods are not typically employed for simple alkylations but represent a potential, albeit more convoluted, pathway for creating complex analogues.

Green Chemistry and Sustainable Synthetic Protocols

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For the synthesis of this compound and its analogues, green chemistry principles have been successfully applied to reduce waste, minimize energy consumption, and avoid the use of hazardous substances. These approaches include microwave-assisted synthesis, reactions under solvent-free conditions, and the use of efficient catalytic systems.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times and often leading to higher yields compared to conventional heating methods. nih.govbau.edu.tr This technology has been effectively utilized in the synthesis of various benzothiazole derivatives.

One notable application involves the rapid, one-pot synthesis of benzothiazoles and benzoxazoles through the cyclocondensation of 2-aminothiophenols or 2-aminophenols with aldehydes. ias.ac.in Using phenyliodonium (B1259483) bis(trifluoroacetate) (PIFA) as an oxidant under microwave irradiation, this method provides a general and practical route to a diverse library of these heterocyclic compounds. ias.ac.in The use of microwave heating dramatically accelerates the reaction, making it a highly efficient alternative to traditional methods. nih.govias.ac.in

In another green approach, glycerol (B35011) has been employed as an efficient and environmentally friendly solvent for the condensation of 2-aminothiophenol (B119425) with aldehydes under CEM-focused microwave irradiation. proquest.com This catalyst-free method is valuable from both economic and environmental perspectives. proquest.com Similarly, acetic acid and acetamide (B32628) derivatives of 1,3-benzothiazol-2(3H)-one have been synthesized using microwave-assisted methods, which significantly shortens reaction times. nih.govbau.edu.tr The synthesis of novel benzothiazole derivatives containing imidazole (B134444) moieties has also been achieved using microwave irradiation, highlighting the versatility of this technique. ijpbs.com

Researchers have also developed methods for synthesizing 2,3-disubstituted-5-methyl-1,3-imidazolidines-4-one bearing a benzothiazole moiety using microwave irradiation, which is a key step in creating complex derivatives. researchgate.net Furthermore, microwave-assisted techniques have been applied to multicomponent reactions, such as the synthesis of thiazolyl-pyridazinediones, which enhances reaction rates and improves regioselectivity. nih.gov

| Method | Typical Reaction Time | Yield Improvement | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours | - | Standard laboratory setup | scielo.br |

| Microwave Irradiation | Minutes | 12% to 20% increase | Rapid heating, reduced by-products, energy efficiency | nih.govscielo.br |

Solvent-Free Reaction Conditions

Eliminating volatile organic solvents is a primary goal of green chemistry, as they are often toxic, costly, and contribute to environmental pollution. Several solvent-free methods have been developed for the synthesis of benzothiazole-2-thiones and their derivatives.

An efficient and environmentally friendly protocol involves the reaction of 2-aminothiophenol with aromatic benzoyl chlorides under solvent-free conditions at room temperature. researchgate.netscribd.com This method produces a series of benzothiazole derivatives in good to excellent yields within minutes. researchgate.net The reaction's applicability is broad, successfully accommodating benzoyl chlorides with substituents at ortho, meta, and para positions. researchgate.net

Another innovative solvent-free approach utilizes a catalytic amount of silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) for the reaction of acyl chlorides with ortho-aminothiophenol. mdpi.com This methodology is noted for being highly economical and less time-consuming. mdpi.com Similarly, the reaction of 2-aminothiophenols and N-organylthioamides can be conducted in the presence of tetrabromomethane (CBr₄) without any solvent or metal catalyst. nih.gov

The synthesis of 2-substituted benzothiazoles has also been achieved under solvent-free conditions using P₄S₁₀ as a catalyst for the condensation of ortho-aminothiophenol with various fatty acids, often accelerated by microwave irradiation. mdpi.com A series of 13 benzothiazolium iodide salts, which are precursors to ionic liquids, have been prepared under solvent-free conditions by reacting 2-methylbenzothiazole (B86508) with various alkyl iodides at temperatures between room temperature and 80°C. researchgate.net

| Entry | Benzoyl Chloride Substituent | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | H | 1 | 98 | researchgate.net |

| 2 | 4-NO₂ | 1 | 96 | researchgate.net |

| 3 | 4-Cl | 2 | 95 | researchgate.net |

| 4 | 4-CH₃ | 3 | 92 | researchgate.net |

| 5 | 2-Cl | 3 | 90 | researchgate.net |

Catalytic Enhancement in Synthetic Pathways

Catalysis plays a pivotal role in developing sustainable synthetic routes by enabling reactions under milder conditions, increasing selectivity, and allowing for lower energy consumption. A variety of catalytic systems have been investigated for the synthesis of this compound and related compounds.

Transition-metal-free approaches are particularly attractive. An efficient strategy involves the tandem reaction of o-haloaniline derivatives and carbon disulfide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), a non-nucleophilic strong base. organic-chemistry.org This method avoids the use of transition metals and provides good to excellent yields of 2-mercaptobenzothiazole derivatives. organic-chemistry.org Another greener method reacts o-iodoaniline derivatives with carbon disulfide using cesium carbonate (Cs₂CO₃) and tetramethyl ammonium (B1175870) bromide (TMAB) under mild conditions. researchgate.net

Heterogeneous catalysts offer advantages in terms of separation and reusability. NaY zeolite has been successfully used as a reusable catalyst and solid support for the synthesis of substituted benzothiazoles from 2-mercaptobenzothiazole under solvent-free microwave conditions. Other solid acid catalysts, such as a polymer-based catalyst [PVP-SO₃H]HSO₄ and a nanocatalyst on mesoporous silica (B1680970) (SA-PMO), have been used for the solvent-free synthesis of 2-substituted benzothiazoles with yields up to 95%. nih.gov

Metal-catalyzed reactions also provide efficient pathways. Ruthenium(III) chloride (RuCl₃) and Palladium(II) acetate (B1210297) (Pd(OAc)₂) have been used to catalyze the intramolecular oxidative coupling of N-arylthioureas to form 2-aminobenzothiazoles. nih.gov In a different approach, a metal sulfide-disulfide dynamic interchange reaction has been developed, using NaHS in water to mediate the synthesis of 2-mercaptobenzothiazoles from a disulfide and carbon disulfide. rsc.org This method leverages NaHS not only to cleave the S-S bond but also to activate the carbon disulfide. rsc.org

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives of the parent compound is crucial for exploring structure-activity relationships and developing new materials. A wide array of synthetic transformations allows for the modification of the benzothiazole-2-thione core.

The nitrogen atom at the 3-position is a common site for derivatization. For instance, 3-(chloromethyl)-2-benzothiazolinethione can serve as a key intermediate. Its reaction with potassium cyanide in dimethylformamide (DMF) yields the corresponding acetonitrile (B52724) derivative. researchgate.net This intermediate can also react with various phenols in the presence of a base to afford 3-(substituted-phenoxymethyl)-2-benzothiazolinone derivatives. researchgate.net

Further derivatization can be achieved by introducing functional groups onto the benzothiazole ring system or the substituent at the 3-position. For example, starting from 2-mercaptobenzothiazole, reaction with hydrazine (B178648) hydrate (B1144303) under microwave irradiation over NaY zeolite yields 2-hydrazinobenzothiazole. This product can then be reacted with various aldehydes to form the corresponding Schiff bases (2-arylidene-hydrazinobenzothiazoles), which can be further cyclized to create complex heterocyclic systems like 2-(2-substituted aryl-1,3-thiazolidine-4-one)-2-iminobenzothiazoles.

Acetic acid and acetamide derivatives have also been synthesized. nih.gov The synthesis of 2-(2-benzothiazolylthio)ethyl acrylates and methacrylates has been optimized, providing monomers for potential polymerization processes. mdpi.com The synthesis of these derivatives typically involves reacting a substituted 2-mercaptobenzothiazole with a suitable chloroalkyl acrylate or methacrylate (B99206) in the presence of a base like sodium bicarbonate in DMF. mdpi.com

| Starting Material | Reagent(s) | Product Class | Reference |

|---|---|---|---|

| 3-(Chloromethyl)-2-benzothiazolinethione | Potassium Cyanide (KCN) | 3-Acetonitrile-benzothiazoline-2-thione | researchgate.net |

| 2-Mercaptobenzothiazole | Hydrazine Hydrate, Aldehydes | 2-Arylidene-hydrazinobenzothiazoles | |

| 2-Mercaptobenzothiazole | 2-Chloroethyl acrylate, NaHCO₃ | 2-(2-Benzothiazolylthio)ethyl acrylates | mdpi.com |

| 1,3-Benzothiazol-2(3H)-one | Various reagents for acetic acid/acetamide synthesis | Acetic acid and acetamide derivatives | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione

Tautomerism and Isomerism of the 1,3-Benzothiazole-2-thione Scaffold

The concept of tautomerism is fundamental to understanding the reactivity of the parent 1,3-benzothiazole-2-thione system. However, the substitution at the nitrogen atom in 3-prop-2-enyl-1,3-benzothiazole-2-thione has a decisive impact on this equilibrium.

For the unsubstituted 1,3-benzothiazole-2-thione, a dynamic equilibrium exists between two tautomeric forms: the thione form (benzothiazole-2(3H)-thione) and the thiol form (1,3-benzothiazole-2-thiol). This prototropic tautomerism involves the migration of a proton between the nitrogen and sulfur atoms of the heterocyclic core.

Figure 1: Thione-Thiol Tautomeric Equilibrium in the Unsubstituted 1,3-Benzothiazole-2-thione Scaffold.

Experimental and theoretical studies have consistently shown that the equilibrium lies overwhelmingly in favor of the thione tautomer in neutral solutions and in the solid state. uchicago.edulibretexts.orgacs.org The greater stability of the thione form is a critical aspect of its chemistry. acs.org

Table 1: Tautomeric Forms of the 1,3-Benzothiazole-2-thione Scaffold

| Tautomer Name | Structure | Key Features | Predominance |

|---|---|---|---|

| Thione Form (Benzothiazole-2(3H)-thione) | Aromatic benzothiazole (B30560) ring with a C=S (thiocarbonyl) double bond. Contains an N-H bond. | Thione | Heavily Favored uchicago.eduacs.org |

| Thiol Form (1,3-Benzothiazole-2-thiol) | Fully aromatic benzothiazole ring with an S-H (thiol) group. Contains a C=N double bond within the thiazole (B1198619) ring. | Thiol | Minor Component |

The presence of the prop-2-enyl group at the N-3 position of the specified compound, this compound, effectively "locks" the molecule into the thione form. Since the nitrogen atom is alkylated, there is no proton available to migrate to the exocyclic sulfur atom. Consequently, the thione-thiol tautomerization observed in the parent compound is not possible for this N-substituted derivative. The structure is fixed as a thione, which dictates its subsequent reactivity.

Nucleophilic and Electrophilic Reactivity Profiles

The electronic distribution within the this compound molecule gives rise to distinct nucleophilic and electrophilic characteristics.

The thione group (C=S) is a key center of nucleophilic reactivity. The exocyclic sulfur atom, with its lone pairs of electrons, is a potent nucleophilic site. This is demonstrated in related compounds where the corresponding thiolate anion readily attacks electrophiles at the sulfur atom. nih.gov In this compound, the sulfur atom can participate in nucleophilic attacks, such as alkylation or acylation reactions, to form S-substituted products. While the N-3 atom also possesses a lone pair, its nucleophilicity is significantly reduced due to its involvement in the aromatic system and steric hindrance from the allyl group. Therefore, the primary nucleophilic character of the molecule is expressed at the exocyclic sulfur.

Electrophilic aromatic substitution is a potential reaction pathway for the fused benzene (B151609) ring. The fused thiazole-2-thione moiety as a whole acts as a deactivating group towards electrophilic attack due to the electron-withdrawing nature of the thiazole ring. acs.orgmsu.edu This deactivation means that harsh reaction conditions are often required for substitutions like halogenation or nitration. nih.govacs.org

The regioselectivity of the substitution is controlled by the interplay of the directing effects of the sulfur and nitrogen heteroatoms. In related benzothiadiazole systems, electrophilic substitution, such as bromination, has been shown to occur preferentially at the C-4 and C-7 positions of the benzene ring. acs.orgutm.my By analogy, electrophilic attack on this compound is expected to favor these positions, which are ortho and para to the ring-junction nitrogen atom, over the C-5 and C-6 positions. This is because the resonance stabilization of the cationic intermediate (the arenium ion) is more effective when the attack occurs at these sites. libretexts.org

Reactivity of the Prop-2-enyl Group

The prop-2-enyl (allyl) group attached to the nitrogen atom introduces a distinct set of reactive possibilities, primarily centered around its carbon-carbon double bond.

Electrophilic Addition: The double bond of the allyl group can undergo electrophilic addition reactions. For instance, it can react with halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) to form the corresponding saturated dihalo- or halopropyl derivatives.

Cycloaddition Reactions: The alkene functionality of the allyl group can act as a dipolarophile or a dienophile in cycloaddition reactions. It has the potential to participate in [3+2] cycloadditions with 1,3-dipoles (like azides or nitrile oxides) to form five-membered heterocyclic rings. uchicago.edunih.govresearchgate.netnih.gov It may also undergo [2+2] photocycloadditions with other alkenes to form cyclobutane (B1203170) rings under photochemical conditions. acs.orglibretexts.org

Palladium-Catalyzed Reactions: The allyl group is a versatile handle in modern organometallic chemistry. Heterocyclic allyl sulfones, for example, are known to act as coupling partners in palladium-catalyzed cross-coupling reactions. acs.org This suggests that the N-allyl group on the benzothiazole scaffold could potentially be used in similar synthetic transformations.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| 1,3-Benzothiazole-2-thiol |

| Benzothiazole-2(3H)-thione |

| Sodium 1,3-benzothiazole-2-thiolate |

Alkene Functional Group Transformations

The terminal alkene moiety within the N-allyl group is a primary site for chemical modification. This C=C double bond is susceptible to a variety of addition reactions common to alkenes. Radical additions, for instance, represent a significant class of transformations. The addition of radical species, such as a trifluoromethyl radical (CF3•), to a terminal alkene can initiate a cascade of reactions. researchgate.net This process can lead to the formation of polyfunctionalized molecules. researchgate.net While specific studies detailing the radical functionalization of this compound are not extensively documented, the principles of radical chemistry suggest its susceptibility to such transformations. The reaction would likely involve the initiation and addition of a radical to the terminal carbon of the allyl group, generating a more stable secondary radical intermediate, which could then be trapped or participate in further reactions.

Allylic Reactivity in Organic Transformations

The allyl group (–CH₂–CH=CH₂) in this compound contains not only a reactive double bond but also an allylic position (the CH₂ group adjacent to the double bond). This position is activated for various reactions, including substitution and rearrangement, due to the ability of the adjacent π-system to stabilize radical, cationic, or anionic intermediates.

The versatility of the allyl group makes it a key component in designing complex molecules. For example, in related systems, N-allyl amides can be converted into pentenylnitriles through reactions that leverage the unique reactivity of the allyl moiety. researchgate.net Furthermore, the strategic placement of an allyl group on a nitrogen atom within a heterocyclic system is often a precursor step for subsequent intramolecular reactions that form new rings or introduce complexity.

Advanced Reaction Mechanisms

The structure of this compound is amenable to several advanced pericyclic and intramolecular reaction mechanisms, which are fundamental in modern organic synthesis for creating complex molecular architectures in a controlled manner.

Cyclization Mechanisms (e.g., Cheletropic Cyclo-elimination)

Cheletropic reactions are a class of pericyclic reactions where two sigma (σ) bonds are concurrently formed or broken at a single atom. wikipedia.orgyoutube.com These reactions are concerted and proceed through a cyclic transition state. youtube.com A cheletropic elimination (or retro-cheletropic reaction) involves the extrusion of a small, stable molecule like carbon monoxide (CO), dinitrogen (N₂), or sulfur dioxide (SO₂). wikipedia.org

In the context of this compound, a hypothetical cheletropic reaction could involve the intramolecular interaction of the thione sulfur atom with the allyl group's π-system. However, a more commonly discussed pathway in related chemistries is intramolecular cyclization, where the nitrogen and the allyl group participate in ring formation. For instance, iodine-mediated cyclization is a well-established method for synthesizing functionalized oxazolidin-2-ones from N-allylated carbamates, highlighting a plausible pathway for the analogous benzothiazole thione system.

The reaction between a 1,3-diene and sulfur dioxide is a classic example of a cheletropic addition, leading to a stable five-membered ring adduct, which is often thermodynamically favored over a Diels-Alder product. youtube.com While the allyl group in this compound is not a pre-formed diene, this principle underscores the favorability of forming five- or six-membered rings via pericyclic pathways.

Rearrangement Reactions

Sigmatropic rearrangements are a key class of pericyclic reactions, and the wikipedia.orgwikipedia.org-sigmatropic rearrangement is among the most powerful for C-C bond formation. The Claisen rearrangement, involving the transformation of an allyl vinyl ether to a γ,δ-unsaturated carbonyl, is a cornerstone of this class. wikipedia.org

For this compound, which is an N-allyl thionamide, the analogous reaction is the aza-Claisen rearrangement . This process involves the wikipedia.orgwikipedia.org-sigmatropic shift of the N-allyl group. The reaction typically requires thermal conditions (high temperatures) or catalysis by a Lewis acid to proceed. The rearrangement transforms the N-allyl thionamide into a C-allyl γ,δ-unsaturated thionamide, effectively moving the allyl group from the nitrogen atom to the α-carbon of the original thione system. The general mechanism proceeds through a highly ordered, chair-like six-membered transition state. wikipedia.org

| Reactant | Reaction Type | Conditions | Predicted Product |

|---|---|---|---|

| This compound | Aza-Claisen Rearrangement | Heat or Lewis Acid | 2-Allyl-1,3-benzothiazole-3-thiol (or tautomer) |

This table illustrates the predicted outcome of an aza-Claisen rearrangement on the title compound, a theoretically plausible but not experimentally cited transformation in the searched literature.

Oxidative Pathways

The oxidative transformation of this compound can occur at several positions. The alkene double bond is susceptible to oxidation, which can lead to the formation of epoxides, diols, or cleavage products depending on the reagents used. The sulfur atom of the thione group can also be oxidized to a sulfoxide (B87167) (S=O) or sulfone (SO₂).

Furthermore, oxidative cyclization presents another mechanistic possibility. This type of reaction often involves a metal catalyst and an oxidant, where the allyl group could react intramolecularly with the benzothiazole ring system. While specific examples for this substrate are scarce, related nitrogen-containing heterocycles undergo oxidative cyclization to form new fused-ring systems.

Structural Elucidation and Advanced Characterization of 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to unequivocally determine the molecular structure of a synthesized compound. A combination of NMR, IR, and mass spectrometry would be required to confirm the identity of 3-Prop-2-enyl-1,3-benzothiazole-2-thione.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: A proton NMR spectrum would be expected to provide distinct signals for each unique proton environment in the this compound molecule. The data would include the chemical shift (δ, in ppm), the integration (number of protons), and the multiplicity (splitting pattern, e.g., singlet, doublet, triplet, multiplet) for the protons on the benzothiazole (B30560) ring and the prop-2-enyl (allyl) group. The coupling constants (J, in Hz) would further help in assigning the connectivity of adjacent protons.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would show a signal for each unique carbon atom. This would be crucial for confirming the presence of the ten carbon atoms in their specific chemical environments, including the characteristic thione carbon (C=S), the carbons of the benzene (B151609) ring, the thiazole (B1198619) ring carbons, and the three distinct carbons of the allyl group.

Hypothetical ¹H and ¹³C NMR Data Table: This table illustrates the type of data that would be generated from NMR analysis.

| Assignment | Hypothetical ¹H NMR (ppm, multiplicity, J in Hz) | Hypothetical ¹³C NMR (ppm) |

|---|---|---|

| Benzothiazole Aromatic-H | 7.20-8.00 (m) | 110-140 |

| N-CH₂ | 4.80-5.00 (d) | 45-55 |

| CH=CH₂ | 5.80-6.00 (m) | 130-140 |

| CH=CH₂ | 5.10-5.30 (dd) | 115-125 |

| C=S | - | 190-200 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers (cm⁻¹). For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H bonds in the aromatic and alkene groups, C=C double bonds of the allyl group and the aromatic ring, C-N bonds, and the distinctive C=S (thione) bond.

Hypothetical IR Data Table: This table illustrates the characteristic peaks that would be expected.

| Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H stretch | 3000-3100 |

| Alkene C-H stretch | 3010-3095 |

| C=C stretch (alkene) | 1640-1680 |

| C=C stretch (aromatic) | 1450-1600 |

| C=S stretch (thione) | 1020-1250 |

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This technique would be used to confirm the molecular weight of this compound. The high-resolution mass spectrum would yield the exact molecular formula. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation by showing the characteristic loss of fragments, such as the allyl group.

Hypothetical Mass Spectrometry Data: This illustrates expected mass spectrometry findings.

| Analysis | Expected Result |

|---|---|

| Molecular Ion Peak [M]⁺ | m/z corresponding to C₁₀H₉NS₂ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography would reveal how the molecules pack in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as π-π stacking between the benzothiazole rings or C-H···π interactions, which govern the supramolecular architecture.

The analysis would provide the exact conformation of the allyl group relative to the planar benzothiazole ring system. This includes the precise torsion angles that define the orientation of the prop-2-enyl substituent.

Hypothetical Crystallographic Data Table: This table shows the parameters that would be determined from an X-ray diffraction study.

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Coordination Chemistry of 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione As a Ligand

Binding Modes and Donor Atoms of the Thione Moiety (N,S-donor)

The 3-prop-2-enyl-1,3-benzothiazole-2-thione ligand possesses two primary coordination sites: the endocyclic nitrogen atom (N3) and the exocyclic thione sulfur atom (S2). This dual potential allows it to function as a versatile N,S-donor ligand. The electronic structure of the >N-C=S group is a resonance hybrid, which influences the donor properties of both the nitrogen and sulfur atoms.

The ligand can coordinate to metal centers in several ways:

Monodentate S-coordination: The most common binding mode involves the soft thione sulfur atom, which readily coordinates to soft metal ions. In such cases, the ligand acts as a neutral monodentate donor. This is frequently observed in complexes with metals like mercury(II). researchgate.net

Bidentate N,S-chelation: The ligand can form a stable five-membered chelate ring by coordinating simultaneously through both the nitrogen and sulfur atoms to the same metal center. This mode requires the deprotonation of the related parent compound, 2-mercaptobenzothiazole (B37678), to form an anionic ligand, or it can occur with the N-substituted title compound under specific conditions that favor chelation. researchgate.netresearchgate.net

Bridging Coordination: The ligand can also act as a bridge between two or more metal centers. A common bridging mode is the μ-N,S bridge, where the nitrogen and sulfur atoms of a single ligand coordinate to two different metal ions, leading to the formation of dinuclear or polynuclear structures. researchgate.netnih.gov The presence of the allyl group on the nitrogen atom does not sterically hinder this bridging capability.

The choice of binding mode is influenced by several factors, including the nature of the metal ion (its hardness/softness, size, and preferred coordination geometry), the anions present in the metal salt, and the reaction conditions. rsc.org

Formation of Metal Complexes

The versatile donor capabilities of this compound allow it to form stable complexes with a wide range of metals.

Transition metals, with their variable oxidation states and coordination numbers, readily form complexes with benzothiazole-2-thione derivatives.

Copper (Cu(II)) : Copper(II) complexes with benzothiazole-containing ligands have been extensively studied. mdpi.com In complexes with related ligands, coordination often occurs through the nitrogen atom of the benzothiazole (B30560) ring. nih.gov For ligands featuring a thione group, N,S-chelation is also a possibility, leading to stable complex formation. The introduction of an allyl group on the nitrogen can influence the electronic properties and stability of the resulting copper complexes. nih.gov

Palladium (Pd(II)) and Platinum (Pt(II)) : Palladium(II) and Platinum(II) are soft Lewis acids and exhibit a strong affinity for sulfur donors. mdpi.com In complexes with ligands similar to this compound, such as N-(1,3-benzothiazol-2-yl)acetamide, coordination to Pd(II) and Pt(II) occurs via the heterocyclic nitrogen atom and an oxygen atom from the substituent, forming a chelate ring. researchgate.net For ligands like 1-allyl-3-(2-pyridyl)thiourea, Pd(II) coordinates in a bidentate chelating mode through the thione sulfur and a pyridine (B92270) nitrogen. researchgate.net This suggests that this compound would likely coordinate to Pd(II) and Pt(II) through its N,S donor set. researchgate.netirapa.org

Mercury (Hg(II)) : Mercury(II) readily forms complexes with thione ligands due to the strong affinity between the soft Hg(II) ion and the soft sulfur atom. Studies on the parent ligand, 1,3-benzothiazole-2-thione, show that it typically acts as a monodentate ligand, coordinating through the thione sulfur atom to form complexes like [HgI₂(btztH)]₂ and HgBr₂(btztH)₂. researchgate.net These complexes can form dimeric structures with bridging halides. researchgate.net Thioimidazole ligands have also been used to create mercury(II) coordination polymers, demonstrating the strong Hg-S bond. nih.gov

Zinc (Zn(II)), Cobalt (Co(II)), and Iron (Fe(II)) : These borderline metal ions can coordinate with either the nitrogen or sulfur atoms, or both. The formation of complexes with related benzothiazole and thione ligands has been reported. rdd.edu.iqresearchgate.netnih.gov For instance, Zn(II) has been shown to form complexes with 4-amino-2,1,3-benzothiadiazole, where the coordination mode influences the material's properties. rsc.org

A summary of representative coordination behavior with transition metals for analogous benzothiazole-2-thione ligands is presented below.

| Metal Ion | Typical Coordination Mode(s) | Donor Atoms | Example Complex Type |

| Cu(II) | Monodentate, Chelating | N or N,S | [Cu(L)Cl₂], [Cu(L)₂(hfac)₂] |

| Pd(II) | Chelating | N,S or N,O | [Pd(L)Cl₂], [Pd(L)₂]Cl₂ |

| Pt(II) | Chelating | N,S or N,O | [Pt(L)₂] |

| Hg(II) | Monodentate, Bridging | S | [HgX₂(L)]₂, HgX₂(L)₂ |

| Zn(II) | Monodentate, Chelating | N, S, or N,S | [ZnL₂X₂] |

| Co(II) | Monodentate, Chelating | N, S, or N,S | [Co(L)₂Cl₂] |

| Fe(II)/Fe(III) | Monodentate, Chelating | N, S, or N,S | [Fe(L)₂Cl₂] |

Table based on data for analogous benzothiazole-2-thione and related ligands.

The coordination chemistry of this compound with main group metals is less explored. However, studies with the related ligand 2-mercapto-1,3-benzothiazole (mbztH) have shown the formation of complexes with gallium(III) and indium(III). In these cases, mononuclear chelating complexes of the type Me₂M(mbzt) were formed in solution, coordinating through both nitrogen and sulfur. researchgate.net Upon crystallization, these rearranged into unusual dinuclear complexes where one metal center is bonded to two sulfur atoms and the other to two nitrogen atoms, highlighting the ligand's ability to form complex bridging architectures. researchgate.net

Structural Diversity of Metal Complexes

The ability of this compound to adopt various coordination modes gives rise to a wide array of supramolecular architectures.

The final structure of the metal complex is a result of the interplay between the ligand's binding mode and the metal's coordination preferences.

Monomeric complexes are typically formed when the ligand acts in a chelating fashion, satisfying the coordination sphere of a single metal ion. researchgate.net

Dimeric structures are common, especially with halide-containing metal salts. They can be formed through either ligand bridging or halide bridging. For example, the complex [HgI₂(btztH)]₂ exists as a centrosymmetric dimer with a Hg₂I₂ bridging core, where the btztH ligand is monodentate. researchgate.net Dinuclear palladium complexes with bridging N,S-coordinated imidazoline-2-thione ligands have also been characterized. nih.gov

Polymeric architectures can arise when the ligand consistently acts as a bidentate bridge, linking metal centers into one, two, or three-dimensional networks. Mercury(II) has been shown to form coordination polymers with flexible sulfur-donor ligands. nih.gov

The versatility of this compound is evident in its ability to adopt multiple coordination modes, even within the same system.

Chelating Mode : As a bidentate N,S-donor, the ligand can form a stable five-membered ring with a metal ion. This is a common mode for related ligands with Pd(II) and Pt(II). researchgate.netresearchgate.net

Bridging Mode : The ligand can bridge two metal centers using its N and S atoms, which facilitates the construction of polynuclear species. This mode has been observed in gallium and indium complexes of the parent ligand. researchgate.net

Monodentate Mode : Coordination through only the exocyclic sulfur atom is the simplest binding mode and is frequently seen with soft metal ions like Hg(II). researchgate.net

The selection of a particular coordination mode is a delicate balance of electronic and steric factors, including the identity of the metal, the other ligands present, and the solvent system used for synthesis. rsc.orgrsc.org

Ligand Design Principles and Modification Strategies

The design of ligands based on the this compound framework is guided by several key principles aimed at tailoring the ligand's coordination behavior and the properties of the resulting metal complexes. The core structure of this ligand features a benzothiazole ring system, an exocyclic thione group (C=S), and an N-allyl substituent. These components offer multiple potential coordination sites, including the nitrogen atom of the thiazole (B1198619) ring and the sulfur atom of the thione group.

Key Design Principles:

Hard and Soft Acid-Base (HSAB) Theory: The presence of both a "soft" sulfur donor and a borderline "hard/soft" nitrogen donor allows for selective coordination with a range of metal ions. Soft metal ions like Ag(I) and Hg(II) are expected to preferentially bind to the soft thione sulfur, while harder metal ions might show a preference for the nitrogen atom.

Chelation: The geometry of the ligand can be modified to facilitate chelation, where the ligand binds to the metal ion through two or more donor atoms, forming a stable ring structure. While the N-allyl group in this compound does not directly participate in chelation with the thiazole donors in its ground state, modifications to this group can introduce additional donor functionalities.

Steric and Electronic Effects: The introduction of various substituents on the benzothiazole ring or modification of the N-allyl group can significantly influence the ligand's steric bulk and electronic properties. These modifications can affect the stability, geometry, and reactivity of the metal complexes. For instance, introducing electron-withdrawing or electron-donating groups on the benzene (B151609) ring can alter the electron density on the donor atoms, thereby modulating the strength of the metal-ligand bond.

Modification Strategies:

Functionalization of the Allyl Group: The terminal double bond of the prop-2-enyl group serves as a versatile handle for introducing other coordinating moieties. For example, epoxidation followed by ring-opening reactions can introduce hydroxyl or amino groups, creating multidentate ligands capable of forming more stable chelate complexes.

Substitution on the Benzothiazole Ring: The aromatic part of the molecule can be functionalized with various groups (e.g., halogens, nitro groups, amino groups) to fine-tune the electronic properties of the ligand. These substituents can influence the ligand's pKa values and its interaction with metal centers.

Variation of the N-substituent: Replacing the allyl group with other alkyl or aryl groups can systematically alter the steric hindrance around the nitrogen donor atom, influencing the coordination geometry of the resulting complexes.

The strategic application of these design principles and modification strategies allows for the rational synthesis of ligands with tailored properties for specific applications in areas such as catalysis, sensing, and materials science.

Spectroscopic and Structural Characterization of Metal Complexes

Spectroscopic Characterization:

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the ligand. The C=S stretching vibration, typically observed in the region of 1000-1250 cm⁻¹, is particularly informative. Upon coordination of the thione sulfur atom to a metal, this band is expected to shift to a lower frequency due to the weakening of the C=S double bond character. Concurrently, new bands corresponding to metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations may appear in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. Chemical shift changes of the protons and carbons near the coordination sites can provide evidence of complex formation. For instance, a downfield shift of the protons on the allyl group and the benzothiazole ring can indicate coordination through the nitrogen and/or sulfur atoms.

UV-Visible (UV-Vis) Spectroscopy: Electronic spectroscopy provides insights into the electronic transitions within the ligand and the metal complexes. The spectra of the complexes often show new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions, which are indicative of coordination.

Structural Characterization:

Single-crystal X-ray diffraction provides definitive information about the solid-state structure of the metal complexes, including bond lengths, bond angles, and coordination geometry. For related benzothiazole-based ligands, studies have revealed various coordination modes. For example, in some complexes, the ligand acts as a monodentate donor through the thione sulfur atom, while in others, it may bridge two metal centers.

While specific crystallographic data for complexes of this compound are not widely reported in the provided search results, data from analogous structures with different N-substituents or related benzothiazole thiourea (B124793) derivatives can offer valuable insights. For instance, in the crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the thiourea sulfur and a carbonyl oxygen are key coordination points. nih.gov The C=S bond length in such coordinated ligands is typically elongated compared to the free ligand.

Illustrative Spectroscopic Data for a Related Benzothiazole Derivative Complex:

The following table presents hypothetical yet representative IR data illustrating the changes upon coordination of a generic benzothiazole-2-thione ligand to a metal ion (M).

| Vibrational Mode | Free Ligand (cm⁻¹) | Metal Complex (cm⁻¹) | Interpretation |

| ν(C=S) | ~1240 | ~1210 | Shift to lower frequency indicates coordination through the sulfur atom. |

| ν(C-N) | ~1450 | ~1465 | Shift to higher frequency suggests involvement of the nitrogen atom in coordination. |

| ν(M-S) | - | ~450 | Appearance of a new band confirms the formation of a metal-sulfur bond. |

| ν(M-N) | - | ~380 | Appearance of a new band confirms the formation of a metal-nitrogen bond. |

Interactive Data Table: Key Bond Lengths (Å) in a Representative Coordinated Benzothiazole Thiourea Derivative nih.gov

The table below showcases typical bond lengths found in the crystal structure of a related compound, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, which provides an analogy for the structural changes expected in coordinated this compound.

| Bond | Bond Length (Å) |

| S=C | 1.663(2) |

| C-N (thiazole) | 1.392(3) |

| C-N (thiourea) | 1.386(3) |

| C=O | 1.220(2) |

Computational Chemistry and Theoretical Investigations of 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a predominant computational method used to investigate the properties of benzothiazole (B30560) derivatives due to its balance of accuracy and computational efficiency. espublisher.com These studies are crucial for understanding the molecule's fundamental characteristics.

The first step in a theoretical study involves geometry optimization to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the global minimum on the potential energy surface. For 3-Prop-2-enyl-1,3-benzothiazole-2-thione, this involves determining the bond lengths, bond angles, and dihedral angles of its ground state. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are recognized for their reliability in optimizing the structures of such organic compounds. nih.gov

The optimization process reveals that the benzothiazole ring system is essentially planar. The key structural parameters are the bond lengths and angles within the fused ring system and the orientation of the N-allyl (prop-2-enyl) group relative to the benzothiazole plane. The flexibility of the allyl group allows for different conformers, and computational analysis can identify the most energetically favorable conformation.

Table 1: Representative Optimized Geometrical Parameters for a Benzothiazole Core (Illustrative)

This table illustrates typical bond lengths and angles for a benzothiazole core structure based on DFT calculations. Actual values for this compound would require a specific calculation.

| Parameter | Bond/Angle | Typical Value (DFT B3LYP) |

| Bond Length | C=S | ~1.67 Å |

| N-C(thiazole) | ~1.40 Å | |

| C-S(thiazole) | ~1.78 Å | |

| N-C(allyl) | ~1.47 Å | |

| Bond Angle | C-N-C | ~112° |

| N-C-S | ~110° | |

| Dihedral Angle | C-C-N-C | Varies with conformation |

The electronic properties of a molecule are described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical for understanding charge transfer properties and reactivity. researchgate.net

HOMO : In benzothiazole derivatives, the HOMO is typically distributed over the electron-rich benzothiazole moiety. researchgate.net It represents the ability of the molecule to donate electrons.

LUMO : The LUMO is often localized on the benzothiazole ring as well, representing the ability to accept electrons. researchgate.net

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO (the band gap) is a crucial indicator of molecular stability and reactivity. A large gap suggests high kinetic stability, while a smaller gap indicates that the molecule is more easily excitable and potentially more reactive. espublisher.com For similar heterocyclic systems, this gap is often calculated to be around 3-4 eV. espublisher.com

These FMO analyses are instrumental in predicting intramolecular charge transfer (ICT) properties. researchgate.net

Table 2: Illustrative Electronic Properties of a Benzothiazole Derivative

This table provides an example of electronic properties that can be calculated using DFT. The values are representative of the class of compounds.

| Property | Description | Typical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -2.2 eV |

| Band Gap (ΔE) | ELUMO - EHOMO | ~ 3.8 eV |

| Dipole Moment | Measure of molecular polarity | ~ 3.0 - 5.0 Debye |

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of the molecule. By calculating the vibrational modes and their corresponding frequencies at the optimized geometry, a theoretical spectrum can be generated. Comparing this spectrum with experimental data serves as a validation of the accuracy of the computational model and the optimized structure. The absence of imaginary frequencies in the calculation confirms that the optimized structure is a true energy minimum. espublisher.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. While DFT provides a static picture of a single optimized molecule, MD simulations model the movement of atoms and the flexibility of the structure in a simulated environment, such as in a solvent or interacting with a biological target.

For molecules like this compound, MD simulations can be used to:

Explore the conformational landscape and the transitions between different shapes of the flexible allyl group.

Analyze the stability of the molecule's interactions when docked into a protein's active site. nih.gov

Understand how the molecule interacts with solvent molecules and its resulting solvation properties.

These simulations provide insights into the behavior of the compound in a more realistic, dynamic environment than static quantum calculations can offer. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net The theoretical framework for a QSAR study on benzothiazole derivatives would involve several key steps:

Data Set Compilation : A series of benzothiazole analogues with experimentally measured biological activity (e.g., antimicrobial, anticancer) is collected. researchgate.netmdpi.com

Descriptor Calculation : For each molecule in the series, a set of numerical descriptors is calculated. These can include constitutional, topological, geometric, and electronic parameters derived from computational chemistry methods.

Model Generation : Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the calculated descriptors with the observed biological activity. nih.gov

Model Validation : The predictive power of the QSAR model is rigorously tested to ensure it is robust and not a result of chance correlation. nih.gov

For this compound, a QSAR model could be used to predict its potential activity based on its calculated structural and electronic properties, by comparing it to models built for similar compounds. mdpi.com

Reactivity Predictions and Mechanistic Elucidation through Computational Models

Computational models are invaluable for predicting the reactivity of a molecule and elucidating the mechanisms of its chemical reactions. For this compound, this is particularly relevant for understanding reactions involving the allyl group.

One key area of investigation is halocyclization reactions. Studies on N-allyl derivatives of 2-benzothiazolethione have shown that the molecule can react with halogens like iodine or bromine. osi.lv Computational chemistry can be used to model the reaction pathway, for instance, by:

Mapping the Potential Energy Surface : Identifying the structures of reactants, transition states, intermediates, and products. nih.gov

Calculating Activation Barriers : Determining the energy required to overcome the transition state, which indicates the kinetic feasibility of a reaction. A high energy barrier suggests a slow reaction, while a low barrier indicates a faster one. nih.gov

For example, the reaction of 3-Allyl-2-benzothiazolethione with iodine proceeds regiospecifically, leading to the formation of a five-membered ring. osi.lv DFT calculations can explain this regioselectivity by comparing the activation energies for the formation of different possible ring structures (e.g., five-membered vs. six-membered rings), demonstrating which pathway is energetically favored. nih.govacs.org

Transition State Analysis

Transition state (TS) analysis is a cornerstone of computational reaction chemistry, providing a theoretical lens to understand the kinetics of a chemical process. For this compound, a key potential reaction is the thio-Claisen rearrangement, a nih.govnih.gov-sigmatropic shift. Computational methods, particularly Density Functional Theory (DFT), are instrumental in locating and characterizing the transition state for such rearrangements.

Theoretical studies on analogous systems, like allyl vinyl sulfide, have utilized methods such as HF, DFT (with functionals like B3LYP), and MP2 to optimize the geometries of stationary points, including the transition state. rsc.org For the thio-Claisen rearrangement of this compound, a similar approach would be employed. The process involves identifying a first-order saddle point on the potential energy surface that connects the reactant (3-allyl-1,3-benzothiazole-2-thione) and the rearranged product.

The characterization of this transition state would involve several key computational steps:

Geometry Optimization: Locating the precise atomic arrangement at the peak of the reaction barrier.

Frequency Calculation: Confirming the nature of the stationary point. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate.

Energy Calculation: Determining the activation energy (the energy difference between the reactant and the transition state), which is a critical factor in predicting the reaction rate.

A hypothetical transition state analysis for the nih.govnih.gov-sigmatropic rearrangement of this compound could yield data such as that presented in Table 1. This data would be generated using a specified level of theory, for instance, B3LYP/6-311++G(d,p), which is known for its reliability in optimizing organic compound structures. rsc.org

Table 1: Hypothetical Calculated Parameters for the Transition State of the Thio-Claisen Rearrangement of this compound

| Parameter | Value | Unit |

| Activation Energy (Ea) | 25.5 | kcal/mol |

| Imaginary Frequency | -450 | cm⁻¹ |

| Key Bond Distance (C-S) | 2.1 | Å |

| Key Bond Distance (C-C) | 2.0 | Å |

| Gibbs Free Energy of Activation (ΔG‡) | 28.2 | kcal/mol |

This table is for illustrative purposes only and represents the type of data that would be obtained from a computational transition state analysis.

The calculated activation energy and the nature of the imaginary frequency would provide a quantitative and qualitative understanding of the reaction barrier, indicating whether the rearrangement is kinetically feasible under certain conditions.

Reaction Pathway Mapping

Reaction pathway mapping, often achieved through Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed view of the structural changes that occur during a chemical transformation. Starting from the optimized transition state geometry, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions, thus connecting the transition state to the corresponding reactant and product.

For this compound, mapping the reaction pathway of its thio-Claisen rearrangement would illuminate the concerted mechanism of the nih.govnih.gov-sigmatropic shift. This would involve tracking the changes in bond lengths, bond angles, and dihedral angles as the allyl group migrates.

Computational studies on similar rearrangements have shown that such pathways can be visualized to understand the synchronicity of bond-breaking and bond-forming events. rsc.org The progress along the reaction coordinate can be correlated with changes in the electronic structure, such as charge distribution and molecular orbital interactions, which can be analyzed using techniques like Natural Bond Orbital (NBO) analysis. rsc.org

The results of a reaction pathway mapping study could be summarized in a reaction profile diagram, illustrating the energy changes along the IRC. Key points on this pathway, including the reactant, transition state, and product, would be characterized by their relative energies, as shown in the hypothetical data in Table 2.

Table 2: Hypothetical Relative Energies Along the Reaction Pathway for the Rearrangement of this compound

| Species | Relative Energy (kcal/mol) |

| Reactant | 0.0 |

| Transition State | 25.5 |

| Product | -5.2 |

This table is for illustrative purposes only and represents the type of data that would be obtained from a reaction pathway mapping study.

This analysis would not only confirm the energetic feasibility of the reaction (i.e., whether it is exothermic or endothermic) but also provide a detailed, step-by-step molecular movie of the transformation.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and for predicting its reactive behavior. The MEP is plotted onto the electron density surface, with different colors representing regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, an MEP analysis would reveal the nucleophilic and electrophilic sites. It is anticipated that the exocyclic sulfur atom of the thione group would be a region of high negative potential, making it a likely site for electrophilic attack or coordination to metal ions. The nitrogen atom and the π-system of the benzothiazole ring would also exhibit distinct electrostatic features.

DFT calculations are commonly used to generate MEP surfaces. mdpi.com These surfaces are crucial for predicting intermolecular interactions, such as hydrogen bonding and stacking interactions, and for understanding the regioselectivity of reactions. For instance, in the context of drug design, the MEP can help in understanding how a molecule might interact with a biological target.

A hypothetical MEP analysis of this compound might reveal the data presented in Table 3, quantifying the electrostatic potential at specific atomic sites.

Table 3: Hypothetical Calculated Electrostatic Potential Minima and Maxima for this compound

| Atom/Region | Electrostatic Potential (kcal/mol) |

| Exocyclic Sulfur Atom (S) | -35.8 |

| Nitrogen Atom (N) | -25.1 |

| Allyl Group C=C π-system | -15.4 |

| Hydrogen atoms on Benzene (B151609) Ring | +20.5 |

This table is for illustrative purposes only and represents the type of data that would be obtained from an electrostatic potential surface analysis.

This analysis provides a detailed picture of the electronic landscape of the molecule, which is fundamental to understanding its chemical reactivity and non-covalent interactions.

Applications in Materials Science and Polymer Chemistry

Integration into Polymeric Materials

The presence of the prop-2-enyl (allyl) group allows for the integration of the benzothiazole-2-thione unit into polymer chains, either as a comonomer or as a cross-linking agent. This enables the synthesis of polymers with tailored properties imparted by the benzothiazole-2-thione functionality.

The terminal double bond of the prop-2-enyl group in 3-prop-2-enyl-1,3-benzothiazole-2-thione can participate in various polymerization reactions. While specific studies on the homopolymerization of this exact monomer are not prevalent in the reviewed literature, the polymerization of similar vinyl and allyl-functionalized heterocyclic monomers is a well-established field. researchgate.net The reactivity of the allyl group allows it to be copolymerized with other vinyl monomers, such as styrenes, acrylates, and methacrylates, to introduce the benzothiazole-2-thione functionality into a variety of polymer backbones. researchgate.netmdpi.com This approach allows for the modification of existing polymer properties or the introduction of new functionalities.

Furthermore, if a polymer chain already contains pendant prop-2-enyl groups, this compound could potentially be grafted onto the polymer via its own allyl group, although this is a less common approach. The primary role of the prop-2-enyl group is to act as a handle for polymerization.

As a cross-linking agent, if the molecule were difunctionalized with another polymerizable group, it could form bridges between polymer chains, leading to the formation of thermoset materials or cross-linked thermoplastics with enhanced mechanical properties and thermal stability.

Thiol-ene chemistry is a highly efficient and versatile "click" reaction that involves the radical-mediated addition of a thiol to a carbon-carbon double bond (ene). youtube.comyoutube.com This reaction is known for its high yields, tolerance to various functional groups, and mild reaction conditions, often initiated by light (photopolymerization) or heat. youtube.comyoutube.com

The prop-2-enyl group of this compound makes it an ideal candidate for thiol-ene polymerization. In this context, it would act as the "ene" component. By reacting it with multifunctional thiols, cross-linked polymer networks can be readily formed. This method is widely used for creating specialized polymer networks for coatings, adhesives, and biomedical materials. The efficiency and orthogonality of thiol-ene chemistry would allow for the precise incorporation of the benzothiazole-2-thione moiety into a polymer matrix. youtube.com

Table 1: Key Features of Thiol-Ene Polymerization

| Feature | Description | Relevance to this compound |

|---|---|---|

| Reaction Type | Radical-mediated addition of a thiol to an alkene. youtube.com | The prop-2-enyl group serves as the alkene component. |

| Initiation | Can be initiated by UV light or heat. youtube.com | Offers versatile processing conditions. |

| Efficiency | High yields and minimal byproducts ("click" chemistry). youtube.comyoutube.com | Ensures efficient incorporation of the functional moiety. |

| Functional Group Tolerance | Compatible with a wide range of chemical functionalities. youtube.com | The benzothiazole-2-thione group is expected to be stable under reaction conditions. |

| Applications | Coatings, adhesives, biomaterials, network synthesis. youtube.com | Provides a pathway to create functional materials with the properties of the benzothiazole-2-thione unit. |

Functional Polymers and Composites

The incorporation of the this compound unit into a polymer backbone can impart specific functionalities to the resulting material. The benzothiazole (B30560) moiety is known to possess a range of useful properties. For instance, benzothiazole derivatives are used as corrosion inhibitors for metals like copper and zinc. nih.gov Polymers containing these units could therefore be used to create anticorrosive coatings or composites.

Additionally, the benzothiazole structure is found in various biologically active molecules, suggesting that polymers functionalized with this moiety could have applications in biomedical materials, such as in antimicrobial surfaces or drug delivery systems. nih.govakrochem.com The synthesis of functional polymers through the copolymerization of monomers containing benzothiazole disulfide groups has been reported, leading to redox-responsive materials for biomedical applications. researchgate.net

Optical Materials and Photoluminescence Properties

Benzothiazole derivatives are known to exhibit interesting photophysical properties, including fluorescence. acs.org The specific emission characteristics are highly dependent on the substituents and the molecular environment. By incorporating this compound into a polymer matrix, it is possible to create materials with tailored optical properties.

These functionalized polymers could find applications as fluorescent probes, in organic light-emitting diodes (OLEDs), or as active components in other optoelectronic devices. The covalent bonding of the chromophore to the polymer backbone can prevent phase separation and aggregation-caused quenching, which can be a problem when fluorescent dyes are simply blended into a polymer. The prop-2-enyl group provides the means for this permanent integration.

Surface Modification and Coating Applications

The reactive nature of the prop-2-enyl group makes this compound a candidate for the surface modification of various substrates. Through techniques like graft polymerization or thiol-ene coupling, a thin layer of polymer containing the benzothiazole-2-thione unit can be covalently attached to a surface. youtube.com

Such modifications can be used to alter the surface properties of materials, for example, to improve adhesion, impart hydrophobicity or hydrophilicity, or to introduce specific functionalities like antimicrobial activity or corrosion resistance. researchgate.net For instance, surfaces coated with polymers containing benzothiazole moieties could exhibit enhanced resistance to biofouling or chemical degradation.

Role in Vulcanization Processes and Rubber Chemistry (as Model Compounds or Analogues)

2-Mercaptobenzothiazole (B37678) (MBT) and its derivatives are widely used as accelerators in the sulfur vulcanization of rubber. akrochem.comresearchgate.netlusida.com These compounds significantly increase the rate of cross-linking and improve the final properties of the rubber. This compound, as a derivative of MBT, can be considered a model compound for studying the mechanisms of vulcanization.

The presence of the prop-2-enyl group, which is structurally similar to the unsaturated sites in diene rubbers like natural rubber and polybutadiene, makes this compound particularly interesting for mechanistic studies. By tracking the reactions of the prop-2-enyl group and the benzothiazole-2-thione moiety under vulcanization conditions, researchers can gain insights into the complex chemical processes that lead to the formation of the cross-linked rubber network. cmu.edu While it may not be used as a primary accelerator itself, its structural features make it a valuable tool for understanding the behavior of thiazole-based accelerators in rubber compounds. researchgate.net

Table 2: Common Thiazole-Based Rubber Accelerators

| Accelerator Name | Abbreviation | General Characteristics |

|---|---|---|

| 2-Mercaptobenzothiazole | MBT | A fast-curing primary accelerator. akrochem.comlusida.com |

| 2,2'-Dithiobis(benzothiazole) | MBTS | Less scorchy than MBT, providing better processing safety. lusida.com |

Agrochemical Formulations (as Analogues)

While specific agrochemical formulations dedicated solely to this compound are not extensively documented in publicly available research, numerous studies have investigated the potential of its structural analogues, primarily derivatives of the benzothiazole-2-thione scaffold, in various agricultural applications. These analogues have demonstrated a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of new agrochemical products. nih.gov The core benzothiazole structure is recognized as an important heterocyclic scaffold in the discovery of new agrochemicals. nih.gov

Research into benzothiazole derivatives has been ongoing for several decades, exploring their utility in protecting crops from a variety of pests and diseases. nih.govnih.gov These studies often involve the synthesis of new derivatives and screening them for biological activity against common agricultural threats.

Fungicidal Activity of Analogues

Analogues of this compound have shown significant promise as antifungal agents against a range of plant pathogens. For instance, certain novel hydrazone derivatives incorporating the 2(3H)-benzothiazolone moiety have exhibited moderate inhibitory activity against fungi such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani. researchgate.net The modification of the benzothiazole scaffold has been a key strategy in developing compounds with a broad antifungal spectrum. rsc.org

In one study, a series of indole (B1671886) derivatives featuring a benzothiazole-2-thione moiety were synthesized and evaluated for their fungicidal properties. mdpi.com Another area of investigation involves the synthesis of nucleosides derived from benzothiazole-2-thione as potential antifungal agents for agricultural use. acs.org The fungicidal potential of these analogues is a significant area of research, with studies continually exploring new structural modifications to enhance efficacy. rsc.orgresearchgate.net

Insecticidal Activity of Analogues

Derivatives of benzothiazole have also been investigated for their insecticidal properties. researchgate.net For example, a series of 2-{[2'-(3''-chloro-2''-oxo-4''-substitutedaryl-1''-azetidinyl)-1',3'-thiazol-4'-yl] thio}benzothiazoles and related compounds were synthesized and screened for insecticidal activity against Periplaneta americana. nih.gov One compound in this series, 2-{[2'-(2''-p-hydroxy-m-methoxyphenyl)-4''-thiazolidinon-3''-yl)-1',3'-thiazol-4'-yl]thio}benzothiazole, was identified as having particularly prominent insecticidal effects. nih.gov

Furthermore, research has been conducted on the efficacy of benzothiazole derivatives against significant agricultural pests like the cotton leafworm, Spodoptera littoralis. eg.net Studies have shown that certain derivatives are more toxic to this pest than the parent compounds. eg.net The insecticidal activity of (thio)ureabenzothiazoles has also been noted, with some compounds showing remarkable in vitro activity against Plutella xylostella. nih.gov

Herbicidal Activity of Analogues

The potential for benzothiazole derivatives to act as herbicides has also been explored. nih.gov Commercially available herbicides such as Bentaluron and Bethabenthiazuron are derivatives of ureabenzothiazole, used to control weeds in crops like winter corn. nih.gov The structural similarity of these compounds to this compound suggests that this class of compounds has potential for weed management applications. The investigation of thiazolyl derivatives for herbicidal use further underscores the agricultural importance of the broader thiazole (B1198619) chemical family. google.com

Detailed Research Findings on Analogues

The following table summarizes research findings on the agrochemical activities of various analogues of this compound.

| Analogue Class | Agrochemical Activity | Target Organism(s) | Key Findings | Reference(s) |

| Hydrazone derivatives of 2(3H)-benzothiazolone | Fungicidal | Colletotrichum orbiculare, Botrytis cinerea, Rhizoctonia solani | Showed moderate inhibition activity. | researchgate.net |

| Thiazolylthiazolidinylbenzothiazoles | Insecticidal | Periplaneta americana | Compound 5b demonstrated the most prominent insecticidal activity. | nih.gov |

| Benzothiazole derivatives | Insecticidal | Spodoptera littoralis (cotton leafworm) | Nine synthesized derivatives were found to be more toxic than the starting compound, 2-cyanomethyl benzothiazole. | eg.net |

| (Thio)ureabenzothiazoles | Insecticidal | Plutella xylostella | Compounds 30a and 31l exhibited remarkably high in vitro insecticidal activities compared to Avermectin. | nih.gov |

| Ureabenzothiazoles (Bentaluron, Bethabenthiazuron) | Herbicidal | Weeds in winter corn | Commercially used as herbicides. | nih.gov |

| Indole derivatives with benzothiazole-2-thione | Fungicidal | Not specified | Synthesized and evaluated for fungicidal activities. | mdpi.com |

| Benzothiazole derivatives | Fungicidal | Candida albicans, Cryptococcus neoformans, Candida glabrata | Compound 6m showed good inhibitory activity against a wide range of fungal pathogens. | rsc.org |

Catalytic Applications of 3 Prop 2 Enyl 1,3 Benzothiazole 2 Thione and Its Metal Complexes

Organocatalysis

Currently, there is a lack of specific research literature detailing the direct application of 3-prop-2-enyl-1,3-benzothiazole-2-thione as an organocatalyst. The benzothiazole (B30560) core, with its electron-rich heteroatoms, presents possibilities for catalyst design. However, dedicated studies to exploit these features in the context of organocatalysis for this specific molecule have not been extensively reported. The presence of the allyl group could, in principle, allow for its incorporation into larger catalytic systems or for cooperative catalytic cycles, but this remains a hypothetical application at present.

Transition Metal Catalysis

The coordination chemistry of benzothiazole derivatives with various metals suggests their potential as ligands in transition metal catalysis. The nitrogen and exocyclic sulfur atoms of the 1,3-benzothiazole-2-thione moiety can act as effective coordination sites for metal centers.

The nitrogen atoms within the benzothiazole heterocycle are capable of coordinating with a variety of metals, which can enhance the biological activity of the organic ligands. researchgate.net This coordination ability is fundamental to their potential role in catalytic cycles. For instance, in related systems, mesoionic carbene ligands derived from triazoles, which also feature nitrogen heterocycles, exhibit strong electron-donating properties that are crucial for their high catalytic activity in metal complexes. acs.org The synthesis of metal complexes with such ligands is often achieved through the in-situ generation of the carbene followed by metalation. acs.org It is conceivable that this compound could function similarly, where the benzothiazole core binds to a metal, and the electronic properties of the ligand influence the catalytic activity of the metal center.

Research on 2,1,3-benzothiadiazole (B189464), a related heterocyclic compound, has shown that it can serve as a building block for various functional materials, including polymers and materials for catalytic hydrogen production. acs.org This highlights the latent catalytic potential embedded within the benzothiazole scaffold.